3,6-Dichloro-4-(3-methyl-3-oxetanyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichloro-4-(3-methyl-3-oxetanyl)pyridazine: is a heterocyclic organic compound with the molecular formula C8H8Cl2N2O . This compound is characterized by the presence of a pyridazine ring substituted with two chlorine atoms at positions 3 and 6, and a 3-methyl-3-oxetanyl group at position 4. Pyridazine derivatives are known for their diverse biological activities and are used in various fields of chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3,6-dichloropyridazine with 3-methyl-3-oxetanol under specific conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes and the use of specialized reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dichloro-4-(3-methyl-3-oxetanyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxides or reduction to form reduced derivatives.
Addition Reactions: The oxetanyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides .
Scientific Research Applications
Chemistry: In chemistry, 3,6-Dichloro-4-(3-methyl-3-oxetanyl)pyridazine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in biological and medicinal research. It is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Researchers are exploring its interactions with biological targets to develop new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its derivatives are employed as intermediates in the synthesis of active ingredients for various products .
Mechanism of Action
The mechanism of action of 3,6-Dichloro-4-(3-methyl-3-oxetanyl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
Comparison with Similar Compounds
3,6-Dichloropyridazine: Lacks the oxetanyl group, making it less versatile in chemical reactions.
4-(3-Methyl-3-oxetanyl)pyridazine: Does not have chlorine substitutions, affecting its reactivity and biological activity.
3,6-Dichloro-4-methylpyridazine: Similar structure but with a methyl group instead of the oxetanyl group.
Uniqueness: 3,6-Dichloro-4-(3-methyl-3-oxetanyl)pyridazine stands out due to the presence of both chlorine atoms and the oxetanyl group. This combination enhances its reactivity and allows for the formation of a wide range of derivatives with diverse applications .
Properties
Molecular Formula |
C8H8Cl2N2O |
---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
3,6-dichloro-4-(3-methyloxetan-3-yl)pyridazine |
InChI |
InChI=1S/C8H8Cl2N2O/c1-8(3-13-4-8)5-2-6(9)11-12-7(5)10/h2H,3-4H2,1H3 |
InChI Key |
ROAMQBBJCYIGJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)C2=CC(=NN=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.